molecular formula C4H4BrNO2S2 B2394771 3-Bromothiophene-2-sulfonamide CAS No. 856352-92-6

3-Bromothiophene-2-sulfonamide

Cat. No.: B2394771
CAS No.: 856352-92-6
M. Wt: 242.11
InChI Key: RRCNZYMFYRZBMH-UHFFFAOYSA-N
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Description

3-Bromothiophene-2-sulfonamide is an organic compound with the molecular formula C4H4BrNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromothiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromothiophene is then reacted with sulfonamide under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-Bromothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromothiophene-2-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents .

Biological Activity

3-Bromothiophene-2-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from recent research findings and case studies.

Overview of Sulfonamides

Sulfonamides are synthetic antimicrobial agents that inhibit bacterial growth by interfering with folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate necessary for the production of folate in bacteria, thereby blocking the enzyme dihydropteroate synthase. This inhibition leads to a bacteriostatic effect, making sulfonamides crucial in treating bacterial infections before the advent of penicillin .

Biological Activity of this compound

Recent studies have highlighted the biological activity of this compound, particularly its antibacterial and anticancer properties. The following sections detail these activities.

Antibacterial Activity

This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Research indicates that it effectively inhibits strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentrations (MICs) depending on the bacterial strain and experimental conditions .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12
Pseudomonas aeruginosa20

Anticancer Activity

In addition to its antibacterial effects, this compound has demonstrated promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HepG-212.53
MCF-719.57
HCT-11620.30

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis.
  • Induction of Apoptosis : Through activation of pro-apoptotic proteins like Bax and inhibition of anti-apoptotic proteins like Bcl-2, this compound promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S phase transition, which is crucial for cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of sulfonamide derivatives, including this compound:

  • Study on HepG-2 Cells : A study revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against liver cancer .
  • Combination Therapy : Another case study explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall cytotoxic effects against resistant cancer cell lines .

Properties

IUPAC Name

3-bromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCNZYMFYRZBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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